molecular formula C17H19N3O4 B6124763 N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide

N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide

Cat. No. B6124763
M. Wt: 329.35 g/mol
InChI Key: JXDWMHKEBARKAW-VXLYETTFSA-N
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Description

N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide, also known as DEAE, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DEAE belongs to the class of hydrazones and has been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide is not fully understood. However, it has been suggested that N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide exerts its biological activities by modulating various signaling pathways. N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide has been found to possess a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide has also been found to exhibit significant anticancer activity by inducing apoptosis and inhibiting cell proliferation. N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide has been found to possess significant antioxidant activity, which may be useful in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide has several advantages for lab experiments. It is easy to synthesize, and high yields can be obtained using a simple and efficient method. N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide is also stable and can be stored for long periods without degradation. However, N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide has some limitations for lab experiments. It is highly insoluble in water, which may limit its use in aqueous solutions. N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide also exhibits poor solubility in organic solvents, which may limit its use in some organic reactions.

Future Directions

N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide has significant potential for future research and development. Some possible future directions for N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide research include:
1. Development of novel N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide derivatives with improved solubility and biological activity.
2. Investigation of the mechanism of action of N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide and its derivatives.
3. Evaluation of the potential of N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide and its derivatives as anticancer agents.
4. Investigation of the potential of N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide and its derivatives as anti-inflammatory and analgesic agents.
5. Evaluation of the potential of N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide and its derivatives as antioxidants.
6. Investigation of the potential of N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide and its derivatives as antimicrobial agents.
In conclusion, N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide is a synthetic compound that has significant potential for therapeutic applications. It possesses a wide range of biological activities and has been extensively studied for its potential as an anticancer, anti-inflammatory, analgesic, antimicrobial, antifungal, antiviral, and antioxidant agent. N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide is easy to synthesize, stable, and has several advantages for lab experiments. However, it also has some limitations, including poor solubility in water and organic solvents. Future research on N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide and its derivatives may lead to the development of novel drugs for the treatment of various diseases.

Synthesis Methods

N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide can be synthesized using a simple and efficient method. The synthesis involves the condensation of 2,4-dihydroxybenzaldehyde with 4-ethoxyaniline in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrazine hydrate and acetic anhydride to obtain N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide in high yield and purity.

Scientific Research Applications

N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and antioxidant properties. N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide has also been found to exhibit significant anti-inflammatory and analgesic activities.

properties

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-(4-ethoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-2-24-15-7-4-13(5-8-15)18-11-17(23)20-19-10-12-3-6-14(21)9-16(12)22/h3-10,18,21-22H,2,11H2,1H3,(H,20,23)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDWMHKEBARKAW-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide

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